molecular formula C20H19F3N2O4 B10860745 Trifloxystrobin-d6

Trifloxystrobin-d6

Cat. No.: B10860745
M. Wt: 414.4 g/mol
InChI Key: ONCZDRURRATYFI-XIUGLJPYSA-N
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Chemical Reactions Analysis

Types of Reactions

Trifloxystrobin-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, phase transfer catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Kresoxim-methyl: Another strobilurin fungicide with a similar mode of action.

    Pyraclostrobin: Known for its broad-spectrum activity against various fungal pathogens.

    Azoxystrobin: Widely used in agriculture for its effectiveness against a range of fungal diseases.

Uniqueness

Trifloxystrobin-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for precise quantification in mass spectrometry . This makes this compound particularly valuable in research settings where accurate measurement of trifloxystrobin levels is essential.

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

414.4 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18-/i4D,5D,7D,10D,12D2

InChI Key

ONCZDRURRATYFI-XIUGLJPYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])/C(=N/OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H]

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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